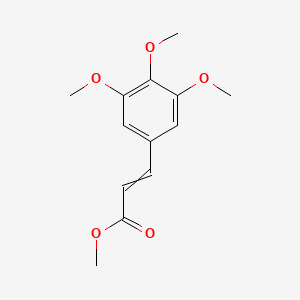

Methyl 3-(3,4,5-trimethoxyphenyl)acrylate

Description

Properties

IUPAC Name |

methyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-10-7-9(5-6-12(14)17-3)8-11(16-2)13(10)18-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXHCGFNNUQTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemodiversification of Methyl 3 3,4,5 Trimethoxyphenyl Acrylate and Its Analogues

Established Synthetic Pathways for Methyl 3-(3,4,5-trimethoxyphenyl)acrylate

The direct synthesis of this compound is most commonly approached through two primary routes: the direct esterification of 3,4,5-Trimethoxycinnamic acid or the methylation of the more readily available sinapic acid.

The esterification of 3,4,5-Trimethoxycinnamic acid with methanol (B129727) is a straightforward and widely used method for preparing the target methyl ester. This transformation can be accomplished using various standard esterification protocols.

One common approach is the Fischer esterification , which involves reacting the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating the mixture under reflux. mdpi.com This acid-catalyzed method is effective for achieving high conversion rates. mdpi.com

Alternatively, Steglich esterification offers a milder approach that can be performed at room temperature. cmu.ac.th This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comcmu.ac.th The reaction proceeds by activating the carboxylic acid with DCC, facilitating nucleophilic attack by methanol. While this method is highly efficient, it produces a dicyclohexylurea byproduct that must be removed from the reaction mixture. cmu.ac.th

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Inexpensive reagents, simple procedure | Requires harsh acidic conditions and heat |

| Steglich Esterification | Methanol, DCC, DMAP (catalyst) | Room temperature | Mild reaction conditions, high yields cmu.ac.th | DCC is an allergen, produces insoluble urea (B33335) byproduct cmu.ac.th |

An alternative and efficient pathway to this compound begins with sinapic acid (3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid), a naturally occurring hydroxycinnamic acid. The synthesis involves a methylation reaction that converts the free hydroxyl group and the carboxylic acid group to methyl ether and methyl ester, respectively.

A reported two-step synthesis begins with the exhaustive methylation of sinapic acid. mdpi.com This is typically achieved using a methylating agent like dimethyl sulfate (B86663) ((CH₃)₂SO₂) in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like anhydrous acetone. mdpi.comresearchgate.net The reaction is heated to drive it to completion, affording Methyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate in good yield. mdpi.com This product can then be used directly or hydrolyzed to 3,4,5-Trimethoxycinnamic acid if needed for other derivatizations. mdpi.com This route is particularly valuable due to the natural abundance of sinapic acid.

Advanced Synthetic Strategies for Derivatives

The 3,4,5-trimethoxyphenylacrylate scaffold is a versatile platform for developing novel bioactive compounds. Advanced synthetic strategies focus on modifying the carboxyl group through amidation and esterification or by integrating the entire moiety into more complex hybrid structures like chalcones and β-lactams.

The carboxyl group of 3,4,5-Trimethoxycinnamic acid is a prime target for modification, leading to the synthesis of diverse ester and amide libraries. nih.govresearchgate.net These derivatives are privileged structures in drug discovery, appearing in numerous natural products with a wide range of pharmacological activities. nih.gov

Esterification with various substituted alcohols can be achieved using the methods described previously, such as DCC/DMAP-mediated coupling. mdpi.com This allows for the introduction of different alkyl and aryl groups, modulating the lipophilicity and pharmacokinetic properties of the resulting molecules. mdpi.com

Amidation reactions are employed to synthesize cinnamide analogues. These are typically carried out by activating the carboxylic acid with a peptide coupling agent, followed by reaction with a primary or secondary amine. Common coupling systems include the use of 1-hydroxybenzotriazole (B26582) (HOBt) with a carbodiimide (B86325) like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). nih.gov Another highly effective coupling reagent is 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU), which facilitates the amidation under mild conditions. mdpi.com

| Derivative Type | Modification Strategy | Key Reagents | Resulting Structure |

|---|---|---|---|

| Esters | Esterification | Various Alcohols, DCC, DMAP mdpi.com | R-O-C(=O)-CH=CH-(C₆H₂)(OCH₃)₃ |

| Amides | Amidation | Various Amines, COMU or HOBt/EDC mdpi.comnih.gov | R₂N-C(=O)-CH=CH-(C₆H₂)(OCH₃)₃ |

Molecular hybridization is a powerful strategy in drug design, and the 3,4,5-trimethoxycinnamoyl moiety has been successfully combined with other pharmacophores, such as chalcones, to create novel hybrid compounds. mdpi.comnih.gov Chalcones are known for their broad spectrum of biological activities, and their combination with the trimethoxycinnamide unit can lead to synergistic effects. nih.gov

The synthesis of a chalcone-trimethoxycinnamide hybrid typically involves a multi-step sequence. mdpi.comresearchgate.net First, an appropriate amino-functionalized chalcone (B49325) is prepared. Separately, 3,4,5-trimethoxycinnamic acid is synthesized, often from sinapic acid as described in section 2.1.2, followed by hydrolysis of the intermediate methyl ester. mdpi.com The final key step is an amidation reaction, coupling the amino chalcone with the prepared 3,4,5-trimethoxycinnamic acid. mdpi.com This is often accomplished using a potent coupling agent like COMU in the presence of a non-nucleophilic base such as Hünig's base (DIPEA) to afford the final hybrid structure. mdpi.comresearchgate.net

The β-lactam ring is a core structural feature of one of the most important classes of antibiotics. Incorporating the 3,4,5-trimethoxyphenyl group onto the β-lactam scaffold is a strategy aimed at developing new agents with unique biological properties. While direct synthesis from this compound is not a common route, the trimethoxyphenyl moiety can be introduced using established methods for β-lactam construction.

The Staudinger synthesis, or [2+2] cycloaddition, is a classic and versatile method for forming the four-membered β-lactam ring. This reaction involves the condensation of a ketene (B1206846) with an imine. To create a β-lactam bearing the desired substituent, an imine (Schiff base) can be prepared from 3,4,5-trimethoxybenzaldehyde (B134019) and a suitable amine. This imine is then reacted with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine). This approach allows for the stereoselective synthesis of various substituted β-lactams incorporating the 3,4,5-trimethoxyphenyl group at a specific position on the ring, offering a pathway to novel hybrid molecules. researchgate.net

Fabrication of Piplartine Analogues

Piplartine, a naturally occurring amide, has garnered significant interest for its biological activities. rsc.org The synthesis of its analogues often involves the modification of the core structure, which can be derived from precursors such as this compound. The general strategy involves the conversion of the acrylate (B77674) ester to an amide by reaction with various amines. This transformation allows for the introduction of diverse functionalities, leading to a library of piplartine analogues with potentially enhanced or modified biological profiles.

A common synthetic route to piplartine analogues begins with 3,4,5-trimethoxycinnamic acid, a compound structurally similar to this compound. mdpi.com The carboxylic acid is typically activated to facilitate amide bond formation. Alternatively, the methyl ester can be directly converted to the corresponding amide via aminolysis. The reaction of this compound with a variety of amines, including piperidine (B6355638) (to yield piplartine itself) and other substituted amines, provides a straightforward method for generating a diverse set of analogues. researchgate.net

The synthesis of a series of thirteen piplartine-inspired 3,4,5-trimethoxycinnamates was achieved by maintaining the core 3,4,5-trimethoxycinnamate (B1233958) structure while varying the ester R group with different alkyl and aryl substituents. mdpi.com For instance, the reaction of 3,4,5-trimethoxycinnamic acid with various alcohols in the presence of a catalytic amount of acid yields the corresponding esters. mdpi.com Similarly, reaction with alkyl or aryl halides in the presence of a base like triethylamine (B128534) can also produce the desired ester analogues. mdpi.com

For example, the synthesis of (E)-furan-2-ylthis compound, a piplartine analogue, has been reported with good activity against Trypanosoma cruzi. mdpi.com

Table 1: Synthesis of Piplartine Analogues

| Precursor | Reagent | Product |

|---|---|---|

| 3,4,5-trimethoxycinnamic acid | Methanol, Ethanol, n-propanol, or isopropanol | Methyl, Ethyl, n-propyl, or isopropyl 3-(3,4,5-trimethoxyphenyl)acrylate |

| 3,4,5-trimethoxycinnamic acid | 1-bromopentane, 1-bromodecane, or 4-methoxybenzyl chloride | Pentyl, Decyl, or 4-methoxybenzyl 3-(3,4,5-trimethoxyphenyl)acrylate |

Synthesis of Acrylate Esters from Oxazolone (B7731731) Intermediates

The synthesis of acrylate esters can be effectively achieved through the ring-opening of oxazolone intermediates. This methodology provides a versatile route to a variety of substituted acrylates. The key starting material for this synthesis is an oxazolone, which can be prepared through the condensation of an N-acylglycine with an aromatic aldehyde.

In a relevant example, the synthesis of (Z)-2-aryl-3-(2,3,4-trimethoxyphenyl)acrylate esters was accomplished starting from the corresponding (Z)-2-aryl-4-(2,3,4-trimethoxybenzylidene)oxazol-5(4H)-ones. rsc.org While the substitution pattern of the trimethoxyphenyl group is different from the subject compound, the general principle of the reaction is applicable. The synthesis of the oxazolone intermediate involves the Knoevenagel condensation of 2,3,4-trimethoxybenzaldehyde (B140358) with a hippuric acid derivative in the presence of sodium acetate (B1210297) and acetic anhydride. rsc.org

The subsequent step involves the alcoholysis of the oxazolone ring. Refluxing the oxazolone derivative with an appropriate alcohol, such as methanol, ethanol, n-propanol, isopropanol, or n-butanol, in the presence of a catalytic amount of triethylamine, leads to the opening of the lactone ring and the formation of the corresponding acrylate ester. rsc.org This method allows for the introduction of various ester functionalities, contributing to the chemodiversity of the resulting acrylate derivatives.

For instance, the reaction of (Z)-2-(3,4,5-trimethoxybenzamido)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one with methanol would be expected to yield Methyl (Z)-2-(3,4,5-trimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylate. The reaction proceeds by nucleophilic attack of the alcohol on the carbonyl group of the oxazolone, leading to the formation of the ester and the corresponding amide.

Table 2: Synthesis of Acrylate Esters from Oxazolone Intermediates

| Oxazolone Intermediate | Alcohol | Product |

|---|---|---|

| (Z)-2-aryl-4-(2,3,4-trimethoxybenzylidene)oxazol-5(4H)-one | Methyl alcohol | Methyl (Z)-2-aryl-3-(2,3,4-trimethoxyphenyl)acrylate |

| (Z)-2-aryl-4-(2,3,4-trimethoxybenzylidene)oxazol-5(4H)-one | Ethyl alcohol | Ethyl (Z)-2-aryl-3-(2,3,4-trimethoxyphenyl)acrylate |

| (Z)-2-aryl-4-(2,3,4-trimethoxybenzylidene)oxazol-5(4H)-one | n-propyl alcohol | n-propyl (Z)-2-aryl-3-(2,3,4-trimethoxyphenyl)acrylate |

| (Z)-2-aryl-4-(2,3,4-trimethoxybenzylidene)oxazol-5(4H)-one | Isopropyl alcohol | Isopropyl (Z)-2-aryl-3-(2,3,4-trimethoxyphenyl)acrylate |

Creation of Pyrrolidine (B122466) Analogues

Pyrrolidine and its derivatives are important heterocyclic scaffolds found in numerous biologically active compounds. The creation of pyrrolidine analogues from this compound can be envisioned through several synthetic strategies, most notably via Michael addition reactions. The electron-deficient double bond of the acrylate system is susceptible to nucleophilic attack by a variety of nucleophiles, leading to the formation of an adduct that can be further cyclized to form the pyrrolidine ring.

A common approach involves the 1,4-conjugate addition of a nitrogen-containing nucleophile to the acrylate. For example, the reaction of an α-amino ester with this compound would yield a Michael adduct. Subsequent intramolecular cyclization of this adduct, often promoted by a base, would lead to the formation of a substituted pyrrolidone.

Another strategy involves the reaction of this compound with a stabilized carbanion, followed by the introduction of a nitrogen-containing functional group and subsequent cyclization. For instance, the Michael addition of a nitroalkane to the acrylate, followed by reduction of the nitro group to an amine and subsequent intramolecular amidation, can lead to the formation of a pyrrolidone ring. nih.gov

A reported synthesis of pyrrolidone derivatives bearing the 3,4,5-trimethoxyphenyl moiety starts with the reaction of 3,4,5-trimethoxyaniline (B125895) with itaconic acid. mdpi.com This reaction directly forms 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, which can be further derivatized. mdpi.com While this method does not directly utilize this compound, it demonstrates a viable route to the desired pyrrolidone scaffold.

Catalytic Methods in Derivatization

Palladium-Catalyzed Reactions (e.g., Heck–Matsuda Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of organic molecules. The Heck–Matsuda reaction, in particular, offers a convenient method for the arylation of olefins using arenediazonium salts as the arylating agent. wikipedia.org This reaction presents several advantages over traditional Heck reactions that utilize aryl halides, including milder reaction conditions and the avoidance of phosphine (B1218219) ligands. wikipedia.org

The Heck-Matsuda reaction can be applied to the derivatization of this compound by introducing various aryl groups at the β-position of the acrylate. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, and an arenediazonium salt. beilstein-journals.orgnih.gov The catalytic cycle is believed to involve the oxidative addition of the arenediazonium salt to a Pd(0) species, followed by migratory insertion of the olefin into the aryl-palladium bond, and subsequent β-hydride elimination to afford the arylated alkene and regenerate the Pd(0) catalyst. wikipedia.org

An environmentally friendly version of the Heck-Matsuda reaction has been developed using water as the solvent, and the reaction can be accelerated using microwave irradiation. beilstein-journals.orgnih.gov A general procedure for the arylation of an alkene involves reacting the alkene with an arenediazonium tosylate in water in the presence of a catalytic amount of palladium(II) acetate under microwave heating. beilstein-journals.orgnih.gov This methodology could be employed to synthesize a library of β-aryl-3-(3,4,5-trimethoxyphenyl)acrylates from the parent methyl acrylate.

Electrocatalytic Approaches

Electrocatalysis offers a green and sustainable alternative to conventional chemical methods for organic synthesis. In the context of derivatizing this compound, electrocatalytic approaches can be utilized for various transformations, including hydrogenation and the formation of heterocyclic rings.

Electrocatalytic hydrogenation of the double bond in this compound would yield Methyl 3-(3,4,5-trimethoxyphenyl)propanoate. This reaction can be performed using a variety of cathode materials and reaction conditions, offering a controlled and selective method for the reduction of the alkene functionality without affecting the ester or the aromatic ring. The hydrogenation of methyl acrylate to methyl propionate (B1217596) has been demonstrated using Ni-based catalysts, indicating the feasibility of this transformation.

Furthermore, electrochemical methods can be employed in the synthesis of pyrrolidine analogues. For instance, the electrochemical generation of N-centered radicals from tosyl-protected amines can initiate an intramolecular cyclization to form pyrrolidines. chemistryviews.org This approach, known as an electrochemical Hofmann-Löffler-Freytag reaction, can be performed in undivided electrochemical cells using readily available graphite (B72142) and stainless steel electrodes. chemistryviews.org While this method does not directly start from the acrylate, it highlights the potential of electrochemistry in the synthesis of complex nitrogen-containing heterocycles. Another electrochemical method involves the amination of amino alcohols to form aziridines, pyrrolidines, and oxazolines. rsc.org

Structural Elucidation Techniques for this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR spectroscopy of this compound would be expected to show characteristic signals for the protons of the trimethoxyphenyl ring, the vinylic protons, and the methyl ester protons. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern of the ring. The vinylic protons would exhibit a coupling constant characteristic of a trans double bond. The methyl ester protons would appear as a singlet in the upfield region of the spectrum. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the vinylic carbons, the carbons of the aromatic ring, and the methoxy (B1213986) carbons. cdc.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to determine its elemental composition. mdpi.com

The fragmentation pattern observed in the mass spectrum can provide valuable information about the structure of the molecule. For acrylate esters, common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage of the C-C bonds adjacent to the double bond. researchgate.net

Table 3: Spectroscopic Data for a Representative Acrylate

| Technique | Key Observables for a Hypothetical Derivative |

|---|---|

| ¹H NMR | Signals for aromatic protons, vinylic protons with specific coupling constants, and protons of the ester alkyl group. |

| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, aromatic carbons, and ester alkyl carbons. |

| HRMS | Precise molecular weight determination to confirm the elemental formula. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound, providing precise information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule, confirming its identity and stereochemistry.

In the ¹H NMR spectrum, the trans-configuration of the acrylate moiety is confirmed by the characteristic coupling constant of the vinylic protons, which typically falls in the range of 15.6-16.0 Hz. The proton alpha to the carbonyl group (C2-H) is expected to appear as a doublet, while the beta proton (C3-H) also appears as a doublet further downfield due to its proximity to the aromatic ring.

The protons of the 3,4,5-trimethoxy-substituted phenyl ring exhibit specific chemical shifts. The two aromatic protons (C2'-H and C6'-H) are chemically equivalent due to the molecule's symmetry and appear as a singlet. The nine protons from the three methoxy groups also show distinct signals; the methoxy group at the C4' position appears as a singlet, while the two equivalent methoxy groups at C3' and C5' positions appear as another singlet. The methyl ester protons (-OCH₃) are also readily identifiable as a sharp singlet.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester group is typically observed in the range of δ 167-168 ppm. The vinylic carbons (C2 and C3) and the carbons of the aromatic ring, including the quaternary carbons attached to the methoxy groups, can be assigned based on their characteristic chemical shifts.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C2-H (α-vinylic) | ~6.4 | Doublet | ~16.0 |

| C3-H (β-vinylic) | ~7.6 | Doublet | ~16.0 |

| C2', C6'-H (aromatic) | ~6.7 | Singlet | - |

| C4'-OCH₃ | ~3.9 | Singlet | - |

| C3', C5'-OCH₃ | ~3.8 | Singlet | - |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester carbonyl) | ~167.5 |

| C4' (Aromatic) | ~153.5 |

| C3 (β-vinylic) | ~145.0 |

| C3', C5' (Aromatic) | ~140.0 |

| C1' (Aromatic) | ~129.5 |

| C2 (α-vinylic) | ~116.0 |

| C2', C6' (Aromatic) | ~105.0 |

| C4'-OCH₃ | ~61.0 |

| C3', C5'-OCH₃ | ~56.0 |

High-Resolution Mass Spectrometry (HRMS) and LC-MS Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate ions for mass analysis. For the target compound, with a molecular formula of C₁₃H₁₆O₅, the expected exact mass can be calculated and compared with the measured mass, typically with an error of less than 5 ppm, to provide unequivocal confirmation of the molecular formula. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be the primary ion observed.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing reaction mixtures, assessing the purity of the synthesized compound, and identifying any potential byproducts. chemicalbook.com In a typical LC-MS setup for acrylate analysis, a reversed-phase column is used with a mobile phase gradient of water and an organic solvent like acetonitrile. chemicalbook.com The mass spectrometer detector allows for sensitive and selective detection of the target compound as it elutes from the column.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| Calculated Exact Mass [M+H]⁺ | 253.10195 |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is employed to identify the key functional groups present in this compound. The spectrum provides characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of an acrylate is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which is typically observed in the region of 1700-1725 cm⁻¹. mdpi.comresearchgate.net Conjugation with the C=C double bond slightly lowers this frequency compared to a saturated ester.

Another key absorption is the C=C stretching vibration of the alkene, which appears around 1630-1640 cm⁻¹. nih.gov The spectrum also features C-O stretching vibrations for the ester and ether linkages. The ester C-O stretches are usually found in the 1150-1300 cm⁻¹ region. Aromatic C=C stretching bands can be observed in the 1450-1600 cm⁻¹ range. Additionally, C-H stretching vibrations from the aromatic ring, vinyl group, and methyl groups are present above and below 3000 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | 1700 - 1725 | Strong |

| C=C Stretch (Alkene) | 1630 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Ester & Ether) | 1150 - 1300 | Strong |

Chromatographic Purification and Analytical Methodologies

Chromatographic techniques are fundamental for both the purification and analytical assessment of this compound. Following synthesis, crude products are typically subjected to purification to isolate the desired compound from unreacted starting materials, reagents, and byproducts.

Flash Column Chromatography is a standard method for purification. The crude product, often after an initial workup involving extraction with a solvent like dichloromethane, is loaded onto a silica (B1680970) gel column. beilstein-journals.org Elution with a suitable solvent system, such as a gradient of ethyl acetate in hexanes, allows for the separation of components based on their polarity. cdc.gov Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the pure product.

Thin Layer Chromatography (TLC) is used extensively to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. cdc.govrsc.org A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a solvent chamber. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given eluent system. For a related compound, an Rf value of 0.2 has been reported using ethyl acetate as the eluent. cdc.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final product. chemfaces.com A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile. e3s-conferences.org Detection is often achieved using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths. e3s-conferences.org A purity of ≥98% is typically confirmed by HPLC analysis for this compound. chemfaces.com

Table 5: Chromatographic Methods and Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Purification |

| Thin Layer Chromatography (TLC) | Silica Gel | Ethyl Acetate/Hexanes | Reaction Monitoring, Purity Check |

Structure Activity Relationship Sar Studies of Methyl 3 3,4,5 Trimethoxyphenyl Acrylate Derivatives

Impact of Substituent Modifications on Biological Activity

The substitution pattern on the aromatic ring is a critical determinant of the biological activity of methyl 3-(3,4,5-trimethoxyphenyl)acrylate derivatives. The presence and positioning of substituent groups significantly influence the molecule's electronic and steric properties, which in turn affect its interaction with biological targets.

The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a particularly important feature for the biological activity of many derivatives. This arrangement is a common motif in a variety of biologically active natural products and synthetic compounds. The methoxy (B1213986) groups at positions 3, 4, and 5 are known to enhance the electron-donating properties of the aromatic ring, which can be crucial for binding to target proteins. For instance, in a series of combretastatin (B1194345) A-4 analogues, the 3,4,5-trimethoxyphenyl moiety was found to be essential for their potent cytotoxic activity against various cancer cell lines.

Studies have shown that alterations to this trimethoxy pattern can lead to a significant loss of activity. For example, the removal of one or more methoxy groups, or their relocation to other positions on the aromatic ring, often results in a marked decrease in biological efficacy. This highlights the specific structural requirements for optimal interaction with the biological target. The significance of the trimethoxy moiety is further underscored by its presence in numerous potent microtubule-targeting agents.

The following table summarizes the impact of various aromatic ring substitutions on the biological activity of this compound analogues.

| Substitution Pattern | Effect on Biological Activity | Reference Compound Example |

| 3,4,5-trimethoxy | Generally associated with high activity | This compound |

| Removal of one methoxy group | Significant decrease in activity | Methyl 3-(3,4-dimethoxyphenyl)acrylate |

| Relocation of methoxy groups | Reduced activity compared to the 3,4,5-pattern | Methyl 3-(2,4,5-trimethoxyphenyl)acrylate |

| Introduction of other substituents | Variable, depending on the group's properties | Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate |

The acrylate (B77674) side chain and the nature of the ester or amide moiety also play a pivotal role in modulating the biological activity of these compounds. The α,β-unsaturated carbonyl system of the acrylate group is a key Michael acceptor, which can covalently interact with nucleophilic residues, such as cysteine, in target proteins. This reactivity is often central to the mechanism of action for many of these derivatives.

Modifications to the acrylate chain, such as the introduction of substituents at the α or β positions, can have profound effects on both the reactivity and the steric profile of the molecule. For example, the presence of a cyano group at the α-position has been shown to enhance the cytotoxic activity of some analogues.

The ester group can also be a site for modification. Converting the methyl ester to other esters (e.g., ethyl, propyl) can influence the compound's lipophilicity and pharmacokinetic properties. Furthermore, replacing the ester with an amide linkage to form acrylamide (B121943) derivatives opens up a wide range of possibilities for introducing diverse substituents. The nature of the amine used to form the amide can significantly impact biological activity, with different alkyl or aryl groups leading to varying potencies.

The table below illustrates the influence of modifications to the acrylate side chain and the ester/amide moiety.

| Modification | Impact on Biological Activity | Example |

| α-substitution (e.g., -CN) | Can enhance activity | Methyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate |

| β-substitution | Can alter reactivity and steric interactions | Methyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate |

| Ester to Amide Conversion | Creates opportunities for diverse substitutions | N-benzyl-3-(3,4,5-trimethoxyphenyl)acrylamide |

| Variation of Ester Alkyl Group | Modulates lipophilicity and pharmacokinetics | Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate |

Stereochemistry is a crucial factor that can dramatically influence the biological activity of this compound derivatives. The spatial arrangement of atoms within the molecule determines its three-dimensional shape, which is critical for its ability to bind to specific biological targets.

Furthermore, the introduction of chiral centers into the molecule, for example, through modifications to the side chain or by using chiral linkers, can lead to enantiomers (R and S forms) with different biological activities. It is not uncommon for one enantiomer to be responsible for the desired therapeutic effect, while the other is inactive or may even have undesirable off-target effects. This highlights the importance of stereoselective synthesis and the evaluation of individual stereoisomers.

The following table summarizes the effects of stereochemistry on the activity of related compounds.

| Isomeric Form | General Impact on Activity |

| E (trans) isomer | Often less active for tubulin inhibition |

| Z (cis) isomer | Frequently the more potent isomer for microtubulin agents |

| R enantiomer | Activity can be significantly different from the S enantiomer |

| S enantiomer | Activity can be significantly different from the R enantiomer |

Modifications to the linker region can include varying its length by adding or removing methylene (B1212753) units, introducing rigid elements such as aromatic rings or alkynes to restrict conformational freedom, or incorporating heteroatoms like oxygen or nitrogen to alter polarity and hydrogen bonding capabilities. Each of these changes can lead to significant differences in biological activity, underscoring the importance of optimizing the linker as part of the drug design process.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for activity.

For analogues of this compound, QSAR studies have been employed to understand the physicochemical properties that govern their biological effects. These studies typically involve calculating a variety of molecular descriptors for a set of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a model that relates these descriptors to the observed biological activity. A robust QSAR model can be a valuable tool in the lead optimization process, allowing for the rational design of more potent and selective analogues. For example, a QSAR model might reveal that a specific combination of electronic and steric properties of the aromatic ring substituents is crucial for high activity, guiding the synthesis of new derivatives with an optimal balance of these properties.

In Vitro Biological Activities and Mechanistic Investigations of Methyl 3 3,4,5 Trimethoxyphenyl Acrylate and Its Analogues

Antiproliferative and Antimitotic Mechanisms

The compound Methyl 3-(3,4,5-trimethoxyphenyl)acrylate and its analogues have garnered significant attention in oncological research due to their potent antiproliferative and antimitotic activities. These compounds, characterized by the presence of a 3,4,5-trimethoxyphenyl (TMP) group, a feature they share with known tubulin inhibitors like colchicine (B1669291) and combretastatin (B1194345) A-4, exhibit promising anticancer effects by targeting fundamental cellular processes involved in cell division and survival. mdpi.comresearchgate.netnih.gov

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Analogues of this compound have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. The cytotoxic efficacy of these compounds is largely attributed to the TMP moiety, which is a critical pharmacophore for interaction with biological targets. mdpi.comnih.gov

For instance, a series of newly synthesized acrylate (B77674) derivatives were evaluated for their ability to inhibit the growth of the MCF-7 breast carcinoma cell line. Among the tested compounds, certain methyl acrylate esters showed potent cytotoxic effects. One specific methyl acrylate analogue, compound 6e , emerged as a highly potent agent against MCF-7 cells, exhibiting a half-maximal inhibitory concentration (IC50) of 2.57 ± 0.16 μM. rsc.orgresearchgate.netnih.gov

Similarly, studies on chalcones bearing the 3,4,5-trimethoxyphenyl A ring have shown considerable antiproliferative effects against human colorectal cancer cell lines (HCT116 and HT-29) and prostate cancer cell lines (DU145 and PC3). nih.gov Another related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a member of the phenstatin (B1242451) family, also displayed potent cytotoxicity in various tumor cell lines with IC50 values in the nanomolar range. nih.gov The broad-spectrum activity of these TMP-containing compounds highlights their potential as versatile anticancer agents.

Table 1: Antiproliferative Activity of a Methyl Acrylate Analogue

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Methyl acrylate analogue (6e) | MCF-7 (Breast Carcinoma) | 2.57 ± 0.16 | nih.gov |

Modulation of Tubulin Dynamics and Polymerization

A primary mechanism underlying the antimitotic activity of this compound analogues is their ability to interfere with microtubule dynamics. Microtubules, which are dynamic polymers of α/β-tubulin heterodimers, are essential for various cellular functions, including the formation of the mitotic spindle during cell division. rsc.org Compounds that disrupt tubulin polymerization can arrest cells in mitosis, ultimately leading to apoptotic cell death.

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophoric element for tubulin inhibitors. mdpi.com Research has shown that acrylate derivatives containing this moiety can effectively inhibit tubulin assembly. For example, the potent methyl acrylate analogue 6e demonstrated significant inhibition of β-tubulin polymerization, with an inhibition rate of 81.16%, which is comparable to that of the well-known tubulin inhibitor Combretastatin A-4 (CA-4) (82.82%). rsc.org This disruption of microtubule formation is a key factor in the compound's ability to halt cell division. mdpi.comrsc.org

Table 2: Inhibition of Tubulin Polymerization

| Compound | Activity | % Inhibition | Reference |

|---|---|---|---|

| Methyl acrylate analogue (6e) | β-tubulin polymerization inhibition | 81.16% | rsc.org |

| Combretastatin A-4 (Positive Control) | β-tubulin polymerization inhibition | 82.82% | rsc.org |

The inhibitory effect of this compound and its analogues on tubulin polymerization is mediated through their interaction with a specific site on the β-tubulin subunit known as the colchicine binding site. nih.govnih.gov This site is a key target for a class of microtubule-destabilizing agents. The 3,4,5-trimethoxyphenyl (TMP) moiety is crucial for this interaction, fitting into a hydrophobic pocket within the β-subunit. researchgate.netnih.gov

Docking studies and experimental evidence confirm that compounds containing the TMP group bind to this site, preventing the tubulin dimers from adopting the straight conformation necessary for microtubule assembly. mdpi.comnih.gov This binding is similar to how colchicine itself interacts with tubulin, leading to a steric clash that inhibits polymerization. nih.gov The interaction often involves hydrogen bonds between the methoxy (B1213986) groups of the TMP ring and residues within the binding pocket, such as Cys241. mdpi.com The ability to effectively bind to the colchicine site makes these compounds potent antimitotic agents. researchgate.netnih.gov

Induction of Cell Cycle Arrest

By disrupting microtubule dynamics, this compound analogues effectively halt the cell cycle, primarily at the G2/M phase. rsc.orgresearchgate.net The formation of a functional mitotic spindle is a critical checkpoint for progression from metaphase to anaphase. When microtubule polymerization is inhibited, the spindle cannot form correctly, triggering the spindle assembly checkpoint and causing the cell to arrest in mitosis. nih.govresearchgate.net

Studies on the methyl acrylate analogue 6e in MCF-7 breast cancer cells demonstrated a significant accumulation of cells in the G2/M phase. Treatment with the compound at its IC50 concentration (2.57 μM) for 48 hours resulted in an increase in the G2/M population from 8.20% in untreated control cells to 29.96% in treated cells. nih.gov This was accompanied by a corresponding decrease in the cell populations in the G1 and S phases. nih.gov Similarly, other TMP-containing compounds, such as PHT, have been shown to induce G2/M arrest in human leukemia HL-60 cells. nih.gov This cell cycle blockade is a direct consequence of the compound's antimitotic action and is a crucial step leading to apoptosis. nih.gov

Table 3: Effect of a Methyl Acrylate Analogue (6e) on Cell Cycle Distribution in MCF-7 Cells

| Cell Cycle Phase | Control (Untreated) % | Treated (2.57 μM) % | Reference |

|---|---|---|---|

| G1 | 54.92 | 47.98 | nih.gov |

| S | 26.88 | 22.06 | nih.gov |

| G2/M | 8.20 | 29.96 | nih.gov |

Apoptosis Induction Pathways

Prolonged mitotic arrest induced by tubulin-targeting agents like this compound analogues ultimately triggers programmed cell death, or apoptosis. nih.govnih.govresearchgate.net This is a key mechanism for eliminating cancerous cells that are unable to complete cell division. The induction of apoptosis by these compounds involves multiple signaling pathways, often converging on the activation of caspases, the executioner enzymes of apoptosis. nih.govwaocp.org

Treatment of MCF-7 cells with the methyl acrylate analogue 6e led to a significant increase in apoptosis. The percentage of early apoptotic cells rose from 0.38% to 14.55%, and late apoptotic cells increased from 0.24% to 23.28%, representing a nearly 50-fold increase in the total apoptotic cell population compared to untreated controls. nih.gov This pro-apoptotic effect is often associated with changes in the expression of key regulatory proteins. For instance, treatment with this analogue increased the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a critical component of the cell death mechanism induced by many TMP-containing compounds. nih.govnih.govwaocp.org A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov The loss of ΔΨm is often triggered by the upregulation of pro-apoptotic proteins like Bax, which can permeabilize the outer mitochondrial membrane. researchgate.netmdpi.com

This permeabilization leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. nih.govwaocp.org Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and the dismantling of the cell. nih.govwaocp.org Studies on compounds with the 3,4,5-trimethoxyphenyl fragment have confirmed their ability to reduce mitochondrial membrane potential, decrease the expression of anti-apoptotic proteins like Bcl-2, and increase the expression of pro-apoptotic proteins like Bax, confirming the involvement of the intrinsic apoptotic pathway. nih.govresearchgate.net This disruption of mitochondrial function is a pivotal step in the execution of apoptosis induced by these antimitotic agents. biorxiv.orgnih.gov

Caspase Cascade Activation

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. A central component of the apoptotic machinery is the family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to apoptotic stimuli. The activation of this cascade is a hallmark of apoptosis and has been observed in studies involving analogues of this compound.

Research on chalcones and other derivatives bearing the 3,4,5-trimethoxyphenyl moiety has demonstrated their ability to trigger caspase-dependent apoptosis. For instance, studies have shown that treatment of cancer cell lines with these analogues leads to the cleavage, and thus activation, of key caspases such as caspase-3. uniprot.org Activated caspase-3 is an effector caspase, responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical changes of apoptosis. uniprot.org The cleavage of both caspase-3 and PARP has been confirmed in neoplastic cells treated with 3,4,5-trimethoxyphenyl analogues, indicating the engagement of this critical execution pathway of apoptosis. uniprot.org

Furthermore, the apoptotic effects of some resveratrol (B1683913) derivatives, like Trans-3, 5, 4′-trimethoxystilbene (TMS), are also mediated through the activation of the caspase cascade. wikipedia.org This body of evidence suggests that compounds structurally related to this compound effectively initiate the caspase cascade, leading to the systematic dismantling of the cell and apoptotic death.

Regulation of Apoptosis-Related Gene Expression (e.g., p53, Bax, Bcl-2)

The process of apoptosis is tightly regulated by a network of pro- and anti-apoptotic genes. Key players in this network include the tumor suppressor gene p53, the pro-apoptotic gene Bax, and the anti-apoptotic gene Bcl-2. The balance between these factors often determines the cell's fate. Analogues of this compound have been shown to modulate the expression of these critical genes, tipping the balance in favor of apoptosis.

The p53 protein can trigger apoptosis by transcriptionally activating pro-apoptotic genes like Bax. Bax, in turn, promotes the release of mitochondrial cytochrome c, a key event in initiating the caspase cascade. Conversely, Bcl-2 functions to inhibit apoptosis by preventing this mitochondrial event. A high Bax/Bcl-2 ratio is therefore considered a strong indicator of apoptotic propensity.

In vitro studies on a methyl acrylate ester analogue, compound 6e, in MCF-7 breast carcinoma cells have provided direct evidence of this regulatory mechanism. Treatment with this compound led to a significant upregulation in the gene expression of both p53 and Bax, while concurrently downregulating the expression of Bcl-2. This shift in gene expression alters the cellular environment to be more permissive to apoptosis, thereby contributing to the compound's anticancer activity. Another analogue, Trans-3, 5, 4′-trimethoxystilbene, has also been shown to sensitize osteosarcoma cells to apoptosis through the activation of Bax and p53. wikipedia.org

Table 1: Effect of Methyl Acrylate Analogue 6e on Apoptosis-Related Gene Expression in MCF-7 Cells

| Gene | Function | Effect of Analogue 6e Treatment |

|---|---|---|

| p53 | Pro-apoptotic (Tumor Suppressor) | Increased Expression |

| Bax | Pro-apoptotic | Increased Expression |

| Bcl-2 | Anti-apoptotic | Decreased Expression |

Reversal of Multidrug Resistance (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein.

P-glycoprotein (P-gp) Modulation

P-glycoprotein (P-gp), encoded by the MDR1 gene, functions as an energy-dependent drug efflux pump. It actively transports various chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and thus their cytotoxicity. mdpi.com Compounds that can inhibit or modulate the function of P-gp are therefore of great interest as agents to reverse MDR.

Studies have shown that synthetic analogues of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid are potent reversers of P-gp-dependent MDR. nih.gov Another related compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4), has been specifically shown to reverse the MDR phenotype in P-gp-overexpressing KBV20C cells. uniprot.org The mechanism of action for this analogue involves the reversible inhibition of P-gp's drug efflux function, without affecting the expression level of the P-gp protein itself. uniprot.org By blocking the pump's activity, these compounds allow cytotoxic drugs to accumulate within the resistant cancer cells.

Chemo-sensitization Effects

The ability of this compound analogues to modulate P-gp function directly translates to chemo-sensitization effects. By inhibiting the efflux of anticancer drugs, these compounds can restore or enhance the sensitivity of resistant cancer cells to chemotherapy.

For example, treatment with the analogue C-4 led to a dramatic increase in the cytotoxicity induced by P-gp substrates like paclitaxel (B517696) and vincristine (B1662923) in resistant KBV20C cells. uniprot.org This was accompanied by an increase in apoptotic cell death and an enhanced G2/M cell cycle arrest induced by paclitaxel, confirming that the cells were rendered more sensitive to the drug's effects. uniprot.org This chemo-sensitization is a direct result of the increased intracellular accumulation of the anticancer agents, as demonstrated by studies using fluorescent P-gp substrates like rhodamine 123. uniprot.org These findings highlight the potential of these analogues to be used in combination therapies to overcome clinical drug resistance.

Identification of Molecular Targets

The biological activities of this compound and its analogues stem from their interaction with various intracellular molecular targets. The trimethoxyphenyl motif is a well-known pharmacophore that interacts with several key proteins involved in cancer cell proliferation and survival.

Research has identified a number of specific molecular targets for these compounds:

Tubulin : Several analogues have been identified as potent inhibitors of β-tubulin polymerization. They bind to the colchicine binding site on tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

MAPK (ERK1/2) : The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is crucial for cell proliferation and survival. Analogues such as certain methoxyflavones and trimethoxy-trans-stilbenes have been shown to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of key kinases like ERK1/2.

Aromatase : Some hybrid analogues that combine the trimethoxyphenyl structure with a 1,2,4-triazole (B32235) moiety have been designed as dual-targeting agents. These compounds not only inhibit tubulin polymerization but also selectively inhibit aromatase, an enzyme crucial for estrogen synthesis, making them promising for hormone-dependent breast cancers. mdpi.comnih.gov

VEGF : Vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) are key drivers of angiogenesis, the formation of new blood vessels that tumors need to grow. Analogues have been found to block the VEGF-A/VEGFR-2/MEK1/ERK1/2 signaling pathway, thereby inhibiting processes like cancer cell invasion and angiogenesis.

JAK/STAT : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade involved in cell growth and survival. Phytochemicals with structural similarities to trimethoxyphenyl compounds have been shown to suppress the constitutive activation of STAT3, a key protein in this pathway.

Topoisomerase-II : Certain complex heterocyclic hybrids incorporating the 3,4,5-trimethoxyphenyl group have been developed as dual inhibitors of Topoisomerase-II and EGFR. nih.gov These compounds were found to inhibit the activity of Topoisomerase-IIα, an enzyme essential for resolving DNA topological problems during replication and transcription. nih.gov

Information regarding direct interactions with c-MET, MetAP2, and Cathepsin-K for this compound or its close analogues is limited in the reviewed literature.

Table 2: Identified Molecular Targets of this compound Analogues

| Molecular Target | Reported Effect of Analogues | Downstream Consequence |

|---|---|---|

| β-Tubulin | Inhibition of polymerization | G2/M cell cycle arrest, Apoptosis |

| MAPK (ERK1/2) | Inhibition of phosphorylation/activation | Reduced cell proliferation and survival |

| Aromatase | Inhibition of enzyme activity | Decreased estrogen synthesis |

| VEGF/VEGFR-2 | Inhibition of signaling pathway | Anti-angiogenic effects, Reduced invasion |

| JAK/STAT | Inhibition of STAT3 activation | Suppression of survival and proliferation signals |

| Topoisomerase-II | Inhibition of enzyme activity | Disruption of DNA replication and transcription |

Anti-inflammatory Signaling Pathways

In addition to their anticancer properties, analogues of this compound exhibit significant anti-inflammatory activities. Chronic inflammation is a known contributor to tumorigenesis, and compounds that can modulate inflammatory pathways may have therapeutic benefits. The anti-inflammatory effects of these compounds are primarily mediated through the suppression of key signaling pathways, such as NF-κB and MAPK.

In macrophage cell models stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, trimethoxy-trans-stilbene analogues have been shown to significantly suppress the inflammatory response. researchgate.netcuni.cz This includes the reduced production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netcuni.cz

The mechanism behind this suppression involves the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. cuni.cz This is achieved by inhibiting the activation of the NF-κB and MAPK (including p38, JNK, and ERK) signaling pathways. researchgate.netcuni.cz For example, a hexamethoxyflavone analogue was found to decrease the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκBα, and also inhibited the phosphorylation of ERK. By targeting these central nodes of inflammatory signaling, these compounds can effectively quell the production of inflammatory mediators.

Suppression of Pro-inflammatory Mediators (e.g., cytokines, NO, PGE2)

This compound has demonstrated significant capabilities in suppressing key pro-inflammatory mediators in vitro. In studies involving RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), MTC was shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net

Furthermore, the compound effectively decreased the secretion of several pro-inflammatory cytokines and chemokines. Treatment with MTC resulted in a notable reduction in the levels of tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). researchgate.net This broad suppression of inflammatory molecules highlights its potential as a significant anti-inflammatory agent. researchgate.net

| Pro-inflammatory Mediator | Effect of this compound | Cell Model |

|---|---|---|

| Nitric Oxide (NO) | Reduced Production researchgate.net | RAW264.7 Macrophages researchgate.net |

| Prostaglandin E2 (PGE2) | Reduced Production researchgate.net | RAW264.7 Macrophages researchgate.net |

| Tumor Necrosis Factor-alpha (TNFα) | Reduced Secretion researchgate.net | RAW264.7 Macrophages researchgate.net |

| Interleukin-6 (IL-6) | Reduced Secretion researchgate.net | RAW264.7 Macrophages researchgate.net |

| Interleukin-1β (IL-1β) | Reduced Secretion researchgate.net | RAW264.7 Macrophages researchgate.net |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced Secretion researchgate.net | RAW264.7 Macrophages researchgate.net |

| RANTES | Reduced Secretion researchgate.net | RAW264.7 Macrophages researchgate.net |

Inhibition of Key Inflammatory Enzymes (iNOS, COX-2)

The suppression of pro-inflammatory mediators by this compound is linked to its ability to inhibit the expression of key enzymes involved in the inflammatory process. Research has shown that MTC treatment leads to a reduction in the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in stimulated RAW264.7 macrophages. researchgate.net The inhibition of iNOS corresponds to the observed decrease in NO production, while the downregulation of COX-2 accounts for the reduced synthesis of PGE2. researchgate.net

Modulation of NF-κB and Nrf2 Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical signaling pathways that regulate inflammation and oxidative stress. researchgate.net

Specifically, MTC has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway. It achieves this by reducing the phosphorylation of the p65 subunit of NF-κB in the cytoplasm of stimulated RAW264.7 macrophages. researchgate.net Further investigations confirmed that this leads to a reduction in NF-κB DNA binding and its subsequent transcriptional activity, as measured by luciferase reporter assays. researchgate.net

Concurrently, MTC activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. researchgate.net Treatment of RAW264.7 cells with MTC resulted in enhanced DNA binding of Nrf2 and an increase in the transcriptional activity of the antioxidant response element (ARE), as demonstrated by ARE-luciferase assays. researchgate.net This dual action of inhibiting the pro-inflammatory NF-κB pathway while activating the protective Nrf2 pathway underscores a multi-faceted mechanism of anti-inflammatory action. researchgate.net

Inhibition of NLRP3 Inflammasome Activation

Based on the available scientific literature, there is no direct evidence to suggest that this compound specifically inhibits the activation of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.

Impact on Macrophage-Adipocyte Interactions

Chronic low-grade inflammation arising from the interaction between macrophages and adipocytes is a hallmark of adipose tissue dysfunction. This compound has been investigated for its ability to block this pro-inflammatory crosstalk. researchgate.net

In a co-culture system of RAW264.7 macrophages and 3T3-L1 adipocytes, pre-treatment with MTC before inflammatory stimulation resulted in a significant reduction in the release of several inflammatory mediators. researchgate.net Specifically, the concentrations of TNFα, IL-6, IL-1β, MCP-1, and RANTES in the co-culture supernatant were decreased. researchgate.net These findings indicate that MTC can effectively prevent the inflammatory state that arises from the interaction between macrophages and adipocytes. researchgate.net

Antiparasitic Mechanisms

Trypanocidal Activity against Trypanosoma cruzi

This compound and its analogues have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.comnih.gov In a study evaluating a series of piplartine-inspired 3,4,5-trimethoxycinnamates, the methyl ester, this compound (designated as compound 1 in the study), was tested against the epimastigote form of the parasite. nih.gov

The compound demonstrated an IC50 value of 119.53 ± 15.11 µM. nih.gov While this specific analogue did not meet the criterion for potent activity (typically IC50 <40 µM) in this study, other analogues within the same series showed more significant trypanocidal effects. nih.gov For instance, the furan-2-ylmethyl analogue (compound 11) displayed potent activity against both epimastigote (IC50 = 28.21 ± 5.34 μM) and trypomastigote (IC50 = 47.02 ± 8.70 μM) forms. mdpi.comnih.gov The mechanism of action for the more active analogues was suggested to involve the induction of oxidative stress and mitochondrial damage in the parasite. mdpi.comnih.gov

| Compound Analogue | IC50 against T. cruzi Epimastigotes (µM) nih.gov |

|---|---|

| This compound | 119.53 ± 15.11 |

| Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate | > 475.7 |

| Propyl 3-(3,4,5-trimethoxyphenyl)acrylate | 321.42 ± 105.95 |

| Isopropyl 3-(3,4,5-trimethoxyphenyl)acrylate | 265.77 ± 59.22 |

| Pentyl 3-(3,4,5-trimethoxyphenyl)acrylate | 65.50 ± 7.13 |

Induction of Oxidative Stress and Mitochondrial Damage in Parasites

The antiparasitic action of various phytochemicals is frequently linked to their ability to induce mitochondrial dysfunction and oxidative stress. xiahepublishing.comnews-medical.net In parasites such as Leishmania, the mitochondrion is a primary target for many active compounds. news-medical.net The induction of oxidative stress, characterized by an increase in reactive oxygen species (ROS), can lead to a cascade of damaging cellular events. xiahepublishing.com For instance, the leishmanicidal effect of some flavonoids is attributed to increased ROS production, which causes mitochondrial collapse, significant swelling of the parasite mitochondria, and alteration of the mitochondrial membrane potential. xiahepublishing.com

This disruption of the parasite's redox balance is a key mechanism of action. news-medical.net The accumulation of ROS can overwhelm the parasite's antioxidant defenses, leading to damage of vital cellular structures. xiahepublishing.com Specifically, this can result in mitochondrial membrane damage, leading to depolarization of the membrane potential and aberrant changes in the ultrastructure of promastigotes, ultimately causing parasite death. xiahepublishing.comnih.gov Studies on various antileishmanial agents have demonstrated that they can trigger a significant increase in mitochondrial superoxide (B77818) production. nih.gov This process is closely linked with the induction of apoptosis-like cell death in the parasite. mdpi.com While direct studies on this compound are limited, the established mechanisms of related compounds suggest that its antiparasitic activity likely involves the disruption of mitochondrial function and the induction of a pro-oxidant state within the parasite. xiahepublishing.comnews-medical.net

Cellular Morphology Changes in Parasites (e.g., pore formation)

The profound biochemical changes induced by compounds that cause oxidative stress and mitochondrial damage often manifest as significant alterations in the parasite's cellular morphology. xiahepublishing.com Following treatment with such agents, parasites like Leishmania can exhibit extensive ultrastructural damage. xiahepublishing.com This includes notable mitochondrial swelling, disorganization of the inner mitochondrial membrane, and the loss of mitochondrial matrix content. xiahepublishing.com

Furthermore, intense cytoplasmic vacuolization is a common observation, indicating a disruption of cellular homeostasis. xiahepublishing.com In some cases, the formation of concentric membrane structures within the mitochondria has been reported. xiahepublishing.com The damage is not confined to the mitochondria; disruption of the trans-Golgi network and the cytoplasmic membrane has also been noted. xiahepublishing.com While the term "pore formation" can refer to the action of specific pore-forming proteins that parasites use to traverse host cells, it can also describe the loss of membrane integrity resulting from chemical insult. mdpi.com Compounds that induce severe oxidative stress can lead to a breakdown in membrane integrity, impairing survival without necessarily forming defined protein-based pores. mdpi.com

Antioxidant System Modulation

Cellular Antioxidant Molecule Upregulation (e.g., Nrf2 pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. frontiersin.orgnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govmdpi.com However, when cells are exposed to electrophilic or oxidative stress, specific cysteine residues on Keap1 are modified. mdpi.com This modification causes a conformational change in Keap1, leading to the release of Nrf2. nih.gov

Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. frontiersin.org This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). frontiersin.orgnih.gov

Compounds containing an α,β-unsaturated carbonyl group, a structural feature of acrylates, are known Michael acceptors that can react with the nucleophilic cysteine residues in Keap1. frontiersin.orgnih.gov This interaction is a key mechanism for activating the Nrf2 pathway. nih.gov Chalcones and other analogues containing the trimethoxyphenyl moiety have been shown to trigger the nuclear translocation of Nrf2 and upregulate the expression of its downstream target genes, thereby enhancing the cell's antioxidant capacity. nih.gov

Free Radical Scavenging and Reactive Oxygen Species Quenching

This compound and its analogues possess the ability to directly neutralize free radicals. This activity is crucial for mitigating the damaging effects of oxidative stress. researchgate.net The antioxidant capacity of these compounds can be evaluated using various in vitro assays, with the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay being one of the most common methods. mdpi.comresearchgate.net In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, a reaction that can be quantified spectrophotometrically by a decrease in absorbance at approximately 517 nm. mdpi.commdpi.com

Derivatives of trimethoxybenzene, including methyl 3,4,5-trimethoxycinnamate (B1233958) (a close analogue of the title compound), have demonstrated considerable antioxidant and free radical scavenging activity, in some cases showing higher potency than the well-known antioxidant arbutin. koreascience.krresearchgate.net The methoxyphenol structure is known to contribute to radical-scavenging activity. mdpi.com This direct quenching of reactive oxygen species (ROS) is a primary mechanism of their antioxidant effect, preventing these damaging species from reacting with and harming cellular components. researchgate.net

Inhibition of Oxidative Enzymes

In addition to direct radical scavenging, another mechanism by which compounds can exert antioxidant effects is through the inhibition of enzymes that generate reactive oxygen species. nih.gov Key enzymes involved in cellular oxidative processes include xanthine (B1682287) oxidase (XO) and lipoxygenases (LOX). nih.govijrpr.com Xanthine oxidase catalyzes the oxidation of hypoxanthine (B114508) and xanthine, producing uric acid and superoxide radicals in the process. mdpi.com Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of leukotrienes and other inflammatory mediators, which are linked to ROS production. nih.govnih.gov

Other Biological Activities (In Vitro)

Beyond its antioxidant and potential antiparasitic properties, this compound and its close analogues have demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines. nih.govrsc.org The acrylate moiety is recognized as a valuable scaffold in medicinal chemistry for developing agents with anticancer effects. nih.gov

A primary mechanism for this anticancer activity is the inhibition of tubulin polymerization. nih.govnih.gov The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-known pharmacophore that interacts with the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. nih.govmdpi.com Microtubules are essential for cell division, and their disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death). nih.govnih.gov

Studies on acrylate ester derivatives bearing a 3,4,5-trimethoxyphenyl group have confirmed this mechanism. For example, one such methyl acrylate ester emerged as a potent cytotoxic agent against the MCF-7 breast carcinoma cell line, showing significant inhibition of β-tubulin polymerization. nih.govrsc.org This compound was found to arrest MCF-7 cells at the G2/M phase and produced a nearly 50-fold increase in apoptotic cells compared to untreated controls. nih.govrsc.org Similar analogues have shown potent activity against other cancer cell lines, including HepG2 (hepatocellular carcinoma). nih.gov

Table 1: In Vitro Antiproliferative Activity of a Methyl Acrylate Analogue (Compound 6e) Against MCF-7 Cells Compound 6e is (Z)-Methyl 2-(3,4,5-trimethoxybenzamido)-3-(3,4,5-trimethoxyphenyl)acrylate, a close analogue of the subject compound.

| Activity Assessed | Result | Reference Compound | Reference Result |

| Cytotoxicity (IC₅₀) | 2.57 ± 0.16 µM | Combretastatin A-4 (CA-4) | 0.009 ± 0.001 µM |

| β-tubulin Polymerization | 81.16% inhibition | Combretastatin A-4 (CA-4) | 82.82% inhibition |

| Cell Cycle Arrest | Increase in G2/M phase cells from 8.20% to 29.96% | Control | 8.20% in G2/M |

| Apoptosis Induction | 49.27-fold increase in apoptotic cells | Control | Baseline |

Data sourced from studies on MCF-7 breast carcinoma cells. nih.govrsc.org

Antiarrhythmic Effects and Ion Channel Modulation

This compound, also known as Methyl 3,4,5-trimethoxycinnamate (M-TMCA), has been identified as a major bioactive component of Polygalae Radix and has demonstrated potential antiarrhythmic properties in preclinical studies. nih.gov Research on isolated rabbit ventricular myocytes has shown that M-TMCA can significantly shorten the action potential duration (APD), a key factor in cardiac repolarization. nih.gov

The primary mechanism underlying these effects appears to be the modulation of cardiac ion channels. nih.gov Specifically, M-TMCA has been shown to inhibit the L-type calcium current (ICa,L) in a concentration-dependent manner. nih.gov This inhibition of calcium influx during the plateau phase of the action potential contributes to the observed shortening of the APD. Notably, the compound did not show significant effects on the transient outward potassium current (Ito) or the steady-state potassium current (IK,SS). nih.gov

By inhibiting ICa,L, M-TMCA can suppress arrhythmogenic activities such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), which are often triggered by calcium overload. nih.gov The compound effectively abolished EADs induced by isoprenaline and BayK8644 and also suppressed DADs and their associated triggered activities. nih.gov This suggests that the antiarrhythmic potential of this compound is directly linked to its inhibitory effect on L-type calcium channels and the subsequent reduction in intracellular calcium transients. nih.gov

| Parameter | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Action Potential Duration (APD50 & APD90) | Significant shortening | Concentration-dependent and reversible | nih.gov |

| L-type Calcium Current (ICa,L) | Inhibition | Primary mechanism for APD shortening | nih.gov |

| Transient Outward Potassium Current (Ito) | No significant effect | - | nih.gov |

| Steady-State Potassium Current (IK,SS) | No significant effect | - | nih.gov |

| Early Afterdepolarizations (EADs) | Abolished | Suppression of ICa,L | nih.gov |

| Delayed Afterdepolarizations (DADs) | Suppressed | Suppression of intracellular Ca2+ transients | nih.gov |

Enzyme Inhibition Studies

Derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been investigated for their inhibitory effects on various enzymes.

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. mdpi.comdovepress.com By inhibiting sEH, the levels of beneficial EETs can be increased. mdpi.comdovepress.com A review on TMCA derivatives highlights that certain ester analogues have been evaluated as sEH inhibitors. nih.gov The inhibitory mechanism often involves the compound fitting into the catalytic pocket of the hydrolase, where interactions with key amino acid residues like Tyr381, Tyr465, and Asp333 occur. nih.gov While specific data for this compound is not detailed, the activity of its analogues suggests potential for sEH inhibition.

GABA Transaminase (GABA-AT): GABA-AT is a key enzyme in the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov Inhibition of this enzyme leads to increased GABA levels in the brain, which can be beneficial in conditions like epilepsy. wikipedia.orgnih.govpatsnap.com Although the parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), is known to act as a GABAA/BZ receptor agonist, there is currently no specific research available demonstrating that this compound or its close analogues act as inhibitors of GABA-AT. nih.gov

Feruloyl Esterase (FAE-III): Feruloyl esterases are enzymes that cleave the ester bonds between hydroxycinnamic acids and polysaccharides in plant cell walls, playing a role in biomass degradation. frontiersin.orgnih.gov There is no available scientific literature to suggest that this compound or its analogues have been investigated for inhibitory activity against FAE-III.

Antiviral Efficacy against Viral Replications

Analogues of this compound have shown promise as antiviral agents.

SARS-CoV: A notable analogue, Rescinnamine, which is an ester of 3,4,5-trimethoxycinnamic acid, has been reported to exhibit significant inhibitory activity against the SARS coronavirus (SARS-CoV). nih.gov The minimal inhibitory concentration for this compound was found to be 10 μM. nih.gov This finding suggests that the 3,4,5-trimethoxyphenyl scaffold could be a valuable component in the design of antiviral drugs targeting coronaviruses.

HBV and Influenza A: Currently, there is a lack of specific published research detailing the in vitro efficacy of this compound or its direct analogues against the replication of Hepatitis B virus (HBV) or Influenza A virus. While various natural and synthetic compounds are continuously being screened for activity against these viruses, the potential of this specific compound remains to be elucidated. mdpi.comnih.gov

Neuroprotective Actions in Cellular Models

The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold and its derivatives have been associated with neuroprotective effects in various studies. A review of TMCA derivatives indicates that both ester and amide analogues have been reported to possess neuroprotective properties. nih.gov

Derivatives of TMCA have been shown to ameliorate stress-induced anxiety in animal models, suggesting a potential to prevent neuronal damage associated with stress. researchgate.net The neuroprotective effects of related compounds, such as coumarin (B35378) derivatives, have been linked to the activation of signaling pathways like the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and plasticity. nih.govmdpi.com Furthermore, other compounds with a trimethoxyphenyl moiety have demonstrated neuroprotection in models of ischemic stroke by exerting anti-oxidative and anti-inflammatory effects. nih.gov Although direct studies on this compound in specific cellular models of neurodegeneration are limited, the collective evidence from its analogues strongly suggests a potential for neuroprotective actions.

Platelet Anti-aggregatory Mechanisms

Analogues of this compound have demonstrated the ability to inhibit platelet aggregation, a key process in thrombosis. nih.gov For instance, an amide analogue of TMCA showed inhibitory effects on platelet aggregation induced by thrombin and collagen. nih.gov